4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
4-Fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core linked to a fluorinated benzene ring. The fluorine substituent at the para position of the benzene ring distinguishes it from related analogs.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJKUUXHJQNCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the fluorine atom, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfonamide Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with several sulfonamide derivatives, including:
- 4-Methoxy-2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Arctom Scientific, CAS: 955606-21-0): Substitutes fluorine with methoxy and methyl groups at positions 4 and 2 of the benzene ring, respectively .
- 2,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (BE46616): Features dual methoxy groups at positions 2 and 5 .
- N-(2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: Replaces fluorine with a phenylmethyl group .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Key Observations :
Hypothetical Activity Profile of Target Compound :
- Enhanced binding affinity to fluorine-sensitive receptors (e.g., kinases, GPCRs) due to electronegativity.
- Improved metabolic stability compared to methoxy analogs, as fluorine resists oxidative demethylation.
Challenges :
- Regioselective fluorination requires precise control to avoid byproducts.
- Purification of sulfonamide intermediates may involve column chromatography or recrystallization .
Biological Activity
The compound 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cells, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 350.5 g/mol
- CAS Number : 941991-90-8
The compound features a tetrahydroquinoline moiety linked to a sulfonamide group, which is essential for its biological activity.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in the subG0 phase, which is indicative of apoptosis initiation .
- Mitochondrial Membrane Depolarization : The compound can cause depolarization of the mitochondrial membrane, a critical event in the intrinsic pathway of apoptosis .
- Caspase Activation : Activation of caspases (specifically caspase-8 and caspase-9) has been documented, suggesting that both extrinsic and intrinsic apoptotic pathways are involved .
Biological Activity Against Cancer Cells
The anticancer efficacy of this compound has been evaluated in various studies. The following table summarizes key findings from research on similar compounds:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 0.89 | Apoptosis induction |
| Compound B | HL-60 (Leukemia) | 9.63 | Cell cycle arrest |
| Compound C | AGS (Gastric Cancer) | 0.60 | Mitochondrial depolarization |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against various cancer cell lines.
Case Studies
A notable study investigated the effects of related sulfonamide compounds on cancer cells:
Study Overview
Researchers synthesized a series of chalcone derivatives containing a benzene sulfonamide moiety and evaluated their anticancer properties. The study revealed that certain derivatives displayed potent activity against multiple cancer types.
Findings
The most active compound exhibited an IC50 value as low as 0.60 µg/mL against HCT-116 cells (colon cancer), indicating strong potential for therapeutic application . The study also highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the optimized synthetic routes for 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the tetrahydroquinoline core via a Povarov reaction, using aniline derivatives and propyl-based aldehydes under acidic conditions .
- Step 2 : Sulfonylation at the 6-position using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Step 3 : Propyl group introduction via alkylation, optimized using solvents like DMF and catalysts such as K₂CO₃ .
- Critical Parameters : Temperature (60–80°C for sulfonylation), reaction time (12–24 hours for alkylation), and solvent polarity significantly affect yield and purity. Continuous flow reactors can enhance efficiency for large-scale lab synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C4 of benzene, propyl group on the tetrahydroquinoline nitrogen) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀FN₃O₃S: 396.12) .
- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological screening strategies are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., COX-2) using fluorescence-based substrates. IC₅₀ values <10 µM warrant further study .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility and Stability : Measure logP (octanol/water) and plasma stability via LC-MS to guide pharmacokinetic studies .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity in sulfonylation steps?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for sulfonamide bond formation .
- Machine Learning (ML) : Train models on existing sulfonylation datasets to predict optimal solvents, temperatures, and catalysts. Tools like ICReDD’s reaction path search algorithms reduce experimental iterations .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to minimize byproducts .
Q. How should researchers address contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-verify results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may skew results in cell-based vs. cell-free systems .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, serum content) causing discrepancies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this sulfonamide class?
- Methodological Answer :
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-fluoro with chloro or methoxy groups) and compare bioactivity .
- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to identify critical binding interactions .
- QSAR Modeling : Use 3D descriptors (e.g., electrostatic potential maps) to correlate structural features with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
